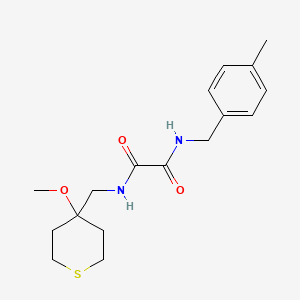
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiopyran ring, the oxalamide group, and the methoxy and methylbenzyl substituents. These groups would likely influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the polar amide group might increase the compound’s solubility in polar solvents .科学的研究の応用
Photodynamic Therapy Applications
The research into compounds with complex chemical structures, similar to N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide, often leads to discoveries beneficial for therapeutic applications. An example of such application can be seen in the study by Pişkin, Canpolat, and Öztürk (2020), where new zinc phthalocyanine compounds, substituted with novel benzenesulfonamide derivative groups containing schiff base, were synthesized and characterized. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially remarkable Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
The antimicrobial and antiproliferative properties of compounds derived from or related to the structure of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide have been a subject of research as well. Cukurovalı, Yilmaz, Özmen, and Ahmedzade (2002) have prepared Schiff base ligands containing cyclobutane and thiazole rings and their mononuclear complexes with metals like CoII, CuII, NiII, and ZnII. These compounds exhibited antimicrobial activities against several microorganisms, highlighting their potential in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Optical Limiting Materials
In the field of materials science, the structural intricacies of compounds similar to N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide contribute to the development of optical limiting materials. Shivashankar, Anantapadmanabha, and Adhikari (2013) synthesized new donor-acceptor type conjugated polymers incorporating 1,3,4-oxadiazole moiety and thiophene unit with various side groups. These polymers demonstrated good optical limiting behavior due to effective three-photon absorption, indicating their potential use in protecting eyes and optical sensors from damage caused by intense light exposure (Shivashankar, Anantapadmanabha, & Adhikari, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
N'-[(4-methoxythian-4-yl)methyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-3-5-14(6-4-13)11-18-15(20)16(21)19-12-17(22-2)7-9-23-10-8-17/h3-6H,7-12H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDNZKKTROTABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2(CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

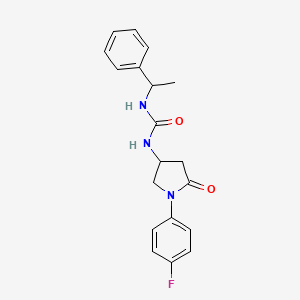

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]quinoxaline-6-carboxamide](/img/structure/B2982536.png)


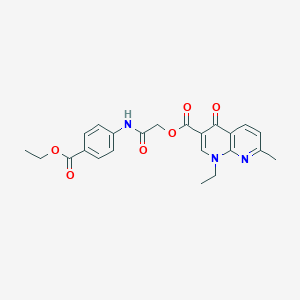
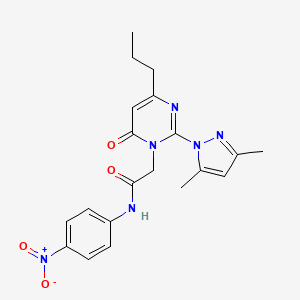
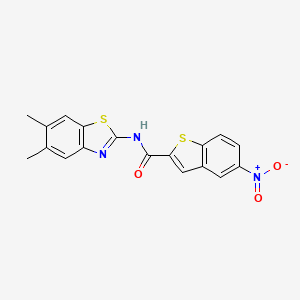
![1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2982548.png)

![Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine](/img/structure/B2982551.png)
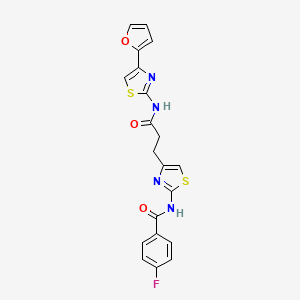
![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2982555.png)
![6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2982556.png)